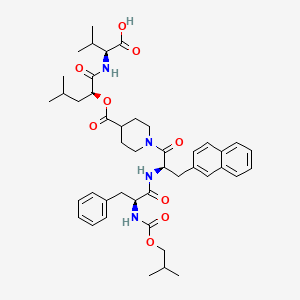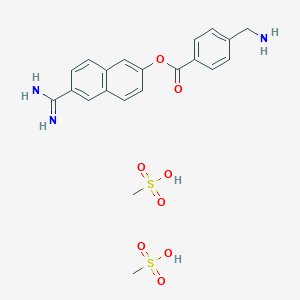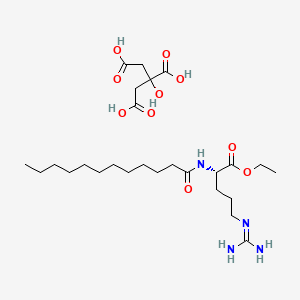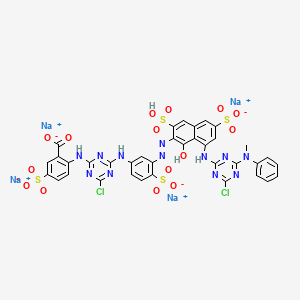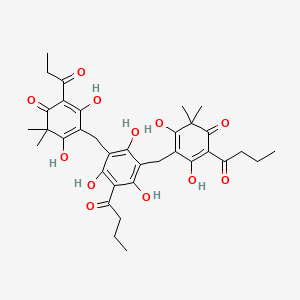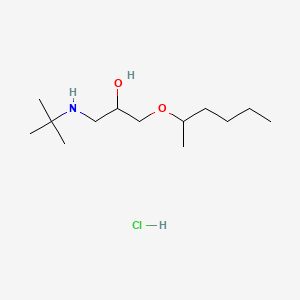
1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride is a chemical compound with a complex structure. It is used in various scientific and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable substance in research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity raw materials and precise control of reaction parameters to ensure consistent quality and high yield. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions might involve the use of reducing agents under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can lead to the formation of various substituted analogs. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is employed in the study of biochemical pathways and as a tool for probing cellular functions. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug formulations. In industry, it is used in the production of specialty chemicals and as an additive in various products.
Mécanisme D'action
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The molecular targets and pathways involved are often studied using advanced techniques such as molecular docking and computational modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-(1,1-Dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl]
Uniqueness: Compared to similar compounds, 1-((1,1-Dimethylethyl)amino)-3-((1-methylpentyl)oxy)-2-propanol hydrochloride exhibits unique properties such as higher stability and reactivity. These characteristics make it more suitable for specific applications in research and industry. Its unique structure also allows for more diverse chemical modifications, enhancing its versatility as a chemical reagent.
Propriétés
Numéro CAS |
80762-91-0 |
|---|---|
Formule moléculaire |
C13H30ClNO2 |
Poids moléculaire |
267.83 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-hexan-2-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H29NO2.ClH/c1-6-7-8-11(2)16-10-12(15)9-14-13(3,4)5;/h11-12,14-15H,6-10H2,1-5H3;1H |
Clé InChI |
KIIPNQLSFZLHAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)OCC(CNC(C)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



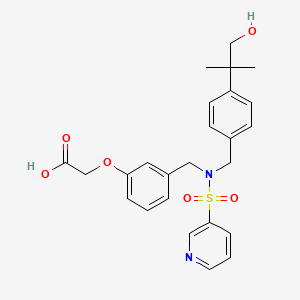
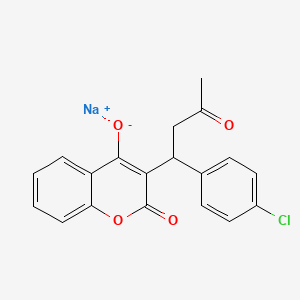


![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
